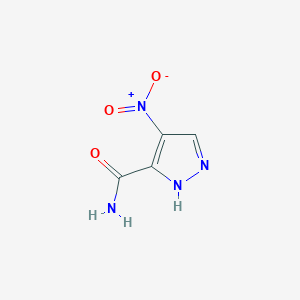

4-Nitro-1H-pyrazole-3-carboxamide

Übersicht

Beschreibung

4-Nitro-1H-pyrazole-3-carboxamide is a chemical compound with the formula C₄H₄N₄O₃ . It is a type of pyrazole, which is a class of azoles that are found in naturally occurring compounds .

Synthesis Analysis

The synthesis of 4-Nitro-1H-pyrazole-3-carboxamide involves coupling p-nitrobenzoic acid with the corresponding amines . The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N -dimethylacetamide, in an acid medium, to give the corresponding pyrazoles .Molecular Structure Analysis

The molecular structure of 4-Nitro-1H-pyrazole-3-carboxamide consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The molecular weight of this compound is 156.10 g/mol .Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

4-Nitro-1H-pyrazole-3-carboxamide has a density of 1.7±0.1 g/cm³, a boiling point of 460.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a topological polar surface area of 118 Ų .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, a derivative of 4-Nitro-1H-pyrazole-5-carboxamide, has been studied . This research provides valuable insights into the structural properties of these compounds, which can be useful in various fields such as material science and pharmaceuticals .

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which can be derived from 4-Nitro-1H-pyrazole-3-carboxamide, have been synthesized and studied for their biomedical applications . These compounds have shown potential as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Antioxidants and Antimicrobial Agents

Pyrano pyrazole derivatives, which can be synthesized from 4-Nitro-1H-pyrazole-3-carboxamide, have been studied for their antioxidant and antimicrobial properties .

Potential Fungicide

4-Nitro-1H-pyrazole-5-carboxamide derivatives have been synthesized and evaluated as potential fungicides . This research could lead to the development of new fungicides to protect crops and increase agricultural productivity .

Biological Activities

Pyrazole derivatives, including 4-Nitro-1H-pyrazole-3-carboxamide, have been studied for their diverse biological activities . These compounds have shown potential as antimicrobial agents against various pathogenic fungi and bacteria .

Fungicidal and Insecticidal Agents

1H-pyrazole-5-carboxamide derivatives have been designed, synthesized, and evaluated as potential fungicidal and insecticidal agents . Some of these compounds have shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .

Synthesis of Pyrazole Derivatives

Recent advances in the synthesis of pyrazole derivatives, including 4-Nitro-1H-pyrazole-3-carboxamide, have been reviewed . These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Anticancer Agent

El-Gamal et al., prepared 3- (3-chloro-5-hydroxyphenyl)- N - (2- (4-methylpiperazin-1-yl)ethyl)-4- (pyridine-4-yl)-1 H -pyrazole-1-carboxamide derivatives, in which one compound was found to be a powerful anticancer agent for A375 cell lines .

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to exhibit antiproliferative activities against certain cancer cell lines .

Mode of Action

It is known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Certain pyrazole derivatives have shown antiproliferative activities against cancer cell lines .

Safety and Hazards

Zukünftige Richtungen

Pyrazoles, including 4-Nitro-1H-pyrazole-3-carboxamide, are considered privileged scaffolds in medicinal chemistry due to their extensive therapeutic profile . They are gaining more attention in the field of medicinal chemistry and have potential for further development as powerful anti-tumor agents for various human cancers .

Eigenschaften

IUPAC Name |

4-nitro-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHOGXCJBBYKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

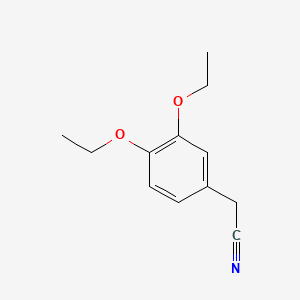

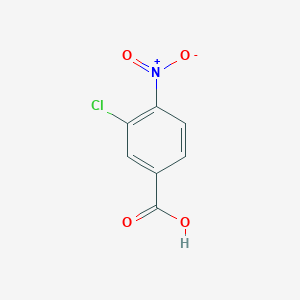

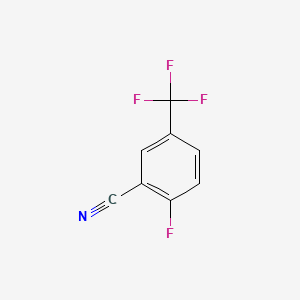

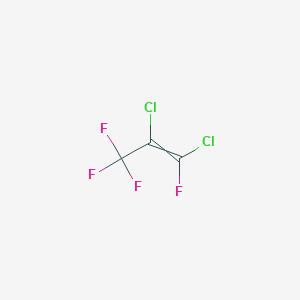

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

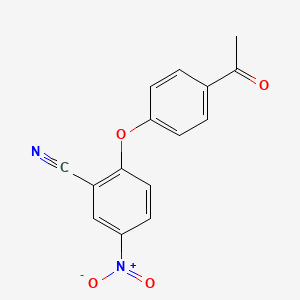

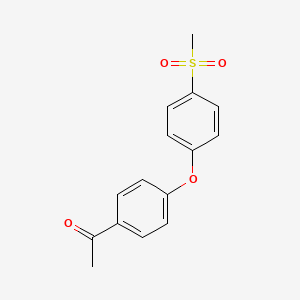

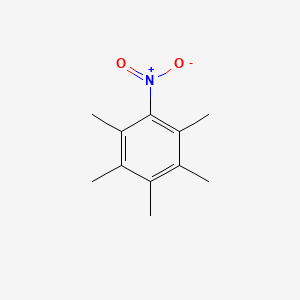

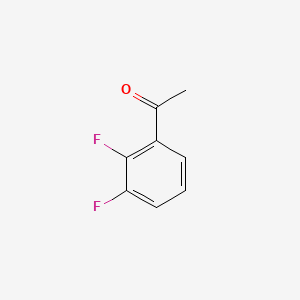

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)